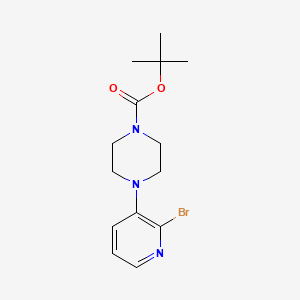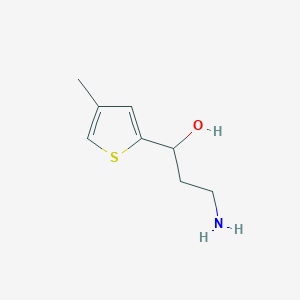
3-Amino-1-(4-metil-2-tienil)propan-1-ol
Descripción general
Descripción
3-Amino-1-(4-methyl-2-thienyl)propan-1-ol is an organic compound with the molecular formula C8H13NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a hydroxyl group on a propanol chain.
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes
3-Amino-1-(4-metil-2-tienil)propan-1-ol: es un compuesto que se puede derivar del tiazol, que se ha informado que exhibe propiedades antioxidantes significativas . Los antioxidantes son cruciales para combatir el estrés oxidativo en los sistemas biológicos, lo que puede conducir a diversas enfermedades. El potencial del compuesto como antioxidante lo convierte en un candidato para futuras investigaciones en el desarrollo de tratamientos para afecciones causadas por radicales libres.
Aplicaciones analgésicas y antiinflamatorias
Los derivados de tiazol, a partir de los cuales se puede sintetizar nuestro compuesto de interés, han mostrado actividades analgésicas y antiinflamatorias prometedoras . Esto sugiere que This compound podría convertirse en una nueva clase de analgésicos y fármacos antiinflamatorios, potencialmente con menos efectos secundarios en comparación con los medicamentos actuales.
Aplicaciones antimicrobianas y antifúngicas
La similitud estructural de This compound con otros compuestos de tiazol que han demostrado eficacia antimicrobiana y antifúngica sugiere su posible uso en esta área . La investigación podría centrarse en su aplicación como tratamiento para infecciones bacterianas y fúngicas, lo que podría conducir a nuevos medicamentos más efectivos.
Aplicaciones antivirales
Los derivados de tiazol se han asociado con actividad anti-VIH . Por extensión, This compound podría investigarse por su eficacia contra diversas infecciones virales, incluido el VIH, lo que ofrece una nueva vía para el desarrollo de fármacos antivirales.
Aplicaciones neuroprotectoras
Dado el papel neuroprotector de la tiamina, que contiene un anillo de tiazol, existe la posibilidad de que This compound se use en el tratamiento de enfermedades neurodegenerativas . Su aplicación en este campo podría conducir a avances en terapias para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson.
Aplicaciones antitumorales y citotóxicas
Los derivados de tiazol han mostrado actividad antitumoral y citotóxica, lo que indica que This compound podría ser valioso en la investigación del cáncer . Su potencial como agente antineoplásico podría explorarse, lo que podría conducir a nuevos tratamientos para diversos tipos de cáncer.
Aplicaciones en ciencia de materiales
Los derivados de tiofeno son conocidos por su papel en el avance de los semiconductores orgánicos y los diodos orgánicos emisores de luz (OLED) . Como compuesto relacionado, This compound puede tener aplicaciones en el desarrollo de nuevos materiales para dispositivos electrónicos.
Aplicaciones anestésicas
La articaína, un anestésico dental, es un derivado del tiofeno que se utiliza como bloqueador de los canales de sodio activados por voltaje . La investigación sobre This compound podría descubrir su potencial como anestésico local, proporcionando una alternativa a los anestésicos existentes.
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs, which include this compound, have been studied for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound could potentially have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-methyl-2-thienyl)propan-1-ol typically involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-methyl-2-thienyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon
Propiedades
IUPAC Name |
3-amino-1-(4-methylthiophen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-4-8(11-5-6)7(10)2-3-9/h4-5,7,10H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWLBUHQZAZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


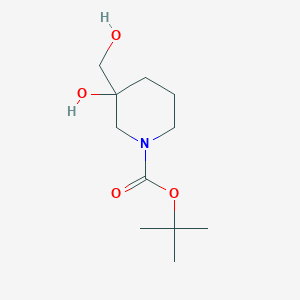

![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)
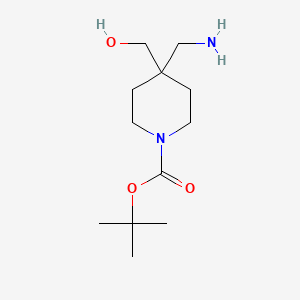
![(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B1443762.png)
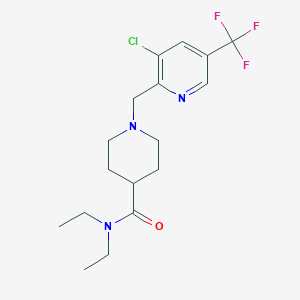
![[6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1443764.png)


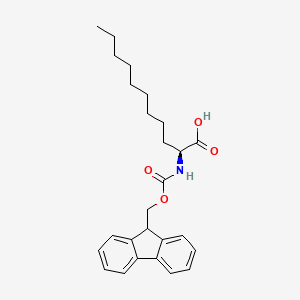
![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)
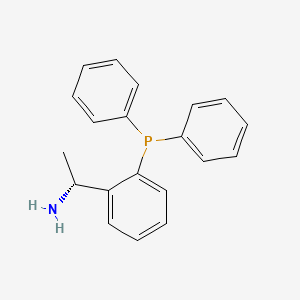
![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)
